2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “2-chloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is not specified in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Benzenesulfonamide derivatives have been synthesized and structurally characterized, showing potential as antagonists in targeting preparations for the prevention of human HIV-1 infection. For instance, Cheng De-ju (2015) discussed the synthesis of specific methylbenzenesulfonamide CCR5 antagonists, which could be candidate compounds for drug development, indicating their importance in HIV research (Cheng De-ju, 2015).
Antimicrobial and Antifungal Activity
Compounds bearing the benzenesulfonamide moieties have shown significant antimicrobial and antifungal activities. S. Y. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, demonstrating their efficacy against various bacterial and fungal strains. This research suggests that benzenesulfonamide derivatives could play a crucial role in developing new antimicrobial agents (S. Y. Hassan, 2013).
Anti-Infective Evaluation and In Silico Studies
Ghada Bouz et al. (2019) prepared substituted N-(pyrazin-2-yl)benzenesulfonamides to investigate the antimicrobial activity effect of different linkers. This study highlights the potential of these compounds in anti-infective therapies, particularly against M. tuberculosis, and underscores the value of in silico studies for drug development (Ghada Bouz et al., 2019).
Herbicidal Activity
The herbicidal potential of benzenesulfonamide derivatives has been explored, with findings indicating that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides exhibit post-emergence activity on dicotyledonous weed species. This work by J. Eussen et al. (1990) suggests an agricultural application for benzenesulfonamide derivatives, providing a pathway to new herbicides (J. Eussen et al., 1990).
Anti-Plasmodium Activity
Research on pyrazolopyridine-sulfonamide derivatives has identified compounds with significant in vitro activity against Plasmodium falciparum, indicating potential applications in malaria treatment. This area of research, explored by Thais B Silva et al. (2016), demonstrates the role of benzenesulfonamide derivatives in addressing global health challenges like malaria (Thais B Silva et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds have been designed and synthesized for their anti-tubercular activity . These compounds likely interact with the biochemical pathways of Mycobacterium tuberculosis, leading to their anti-tubercular activity.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . This suggests that this compound may also have potential anti-tubercular activity.
Propiedades
IUPAC Name |
2-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c17-14-3-1-2-4-15(14)24(22,23)20-11-13-5-9-21(10-6-13)16-12-18-7-8-19-16/h1-4,7-8,12-13,20H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXIOYUSMQVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.